molecular formula C12H22O B1669284 Codlelure CAS No. 33956-49-9

Codlelure

Cat. No.: B1669284
CAS No.: 33956-49-9
M. Wt: 182.3 g/mol
InChI Key: CSWBSLXBXRFNST-MQQKCMAXSA-N
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Description

Codlelure, also known as (E,E)-8,10-dodecadien-1-ol, is a sex pheromone produced by the codling moth (Cydia pomonella). This compound plays a crucial role in the mating behavior of the codling moth, making it a valuable tool in integrated pest management (IPM) strategies. This compound is used to disrupt the mating process of the codling moth, thereby reducing the population of this pest in orchards and agricultural fields .

Chemical Reactions Analysis

Types of Reactions

Codlelure undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the formation and modification of double bonds.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of codlemone include fatty acyl-ACP thioesterase, desaturase enzymes, and various solvents and catalysts. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving codlemone include its isomers and derivatives, which are used in various applications, particularly in pest management .

Scientific Research Applications

Codlelure has a wide range of scientific research applications, including:

Mechanism of Action

Codlelure exerts its effects by mimicking the natural sex pheromone of the codling moth. The compound is detected by the male moth’s antennae, leading to a behavioral response that guides the male towards the source of the pheromone. This mechanism involves specific molecular targets and pathways, including the activation of olfactory receptors and subsequent neural signaling .

Properties

IUPAC Name

(8E,10E)-dodeca-8,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBSLXBXRFNST-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035288
Record name (8E,10E)-8,10-Dodecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33956-49-9, 57002-06-9
Record name Codlemone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33956-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Codlelure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033956499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,10-Dodecadien-1-ol, (8E,10E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (8E,10E)-8,10-Dodecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8E,10E)-dodeca-8,10-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodeca-8,10-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODLELURE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N0YTO8YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
CC=CC=CCCCCCCCBr
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Synthesis routes and methods II

Procedure details

8,10-dodecadienyl bromide (1.0 g, 4.08 mmol), prepared as described above, was dissolved in N-methylpyrrolidinone (0.96 mL) under Ar-atmosphere, and 50% NaOH (0.22 mL, 4.18 mmol) was added via syringe. The reaction mixture was heated to 95° C. for 4 hrs. A colourless precipitate was observed. After cooling to room temperature, water (10 mL) was added and the resulting mixture was extracted with heptane (3×6 mL). The resulting organic phase was washed with water (10 mL) and dried (Na2SO4). Evaporation of the solvent from the organic phase gave the 8,10-dodecadienol product as a yellow liquid (487 mg, 66%).
Name
8,10-dodecadienyl bromide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
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Name
Quantity
0.22 mL
Type
reactant
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Quantity
0.96 mL
Type
solvent
Reaction Step Three
Yield
66%

Synthesis routes and methods III

Procedure details

The copper catalyzed coupling reaction of a Grignard reagent with an organic halide, which is commonly referred to as a halide displacement reaction, was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205). In the Synthesis paper the authors reported the coupling reaction of n-butylmagnesium bromide with n-hexyl bromide in the presence of dilithiumtetrachlorocuprate (Li2CuCl4). Since that report the use of Li2CuCl4 in coupling reactions has been quite extensive and is prominent in the synthesis of pheromones as well as in the synthesis of α,ω-olefins. One of the more interesting uses of this copper catalyzed coupling reaction may be found in U.S. Pat. No. 4,912,253 where sorbyl acetate was coupled with the Grignard prepared from the magnesium salt of chlorohexanol to form the codling moth (Laspeyresia pomonella) sex pheromone 8,10-dodecadien-1-ol on a metric ton scale. α,ω-olefins have been formed by coupling 4-pentenylmagnesium bromide with the bis-tosylate of 1,5-pentanediol to form 1,14-pentadecadiene in 81% yield (Tetrahedron 1991, 47, 6287-6292). 1,9-Decadiene has been prepared by the Li2CuCl4 catalyzed coupling reaction of 1,4-dibromobutane with allylmagnesium bromide at 25° C. in 38% yield (Synthetic Communications 1994, 24, 459-463).
Name
copper
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copper
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[Compound]
Name
Grignard reagent
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Name
halide
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[Compound]
Name
halide
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0 (± 1) mol
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reactant
Reaction Step Five
Name
n-butylmagnesium bromide
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0 (± 1) mol
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[Compound]
Name
α,ω-olefins
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Eight
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
chlorohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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